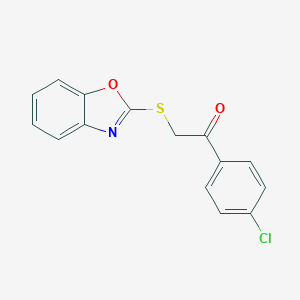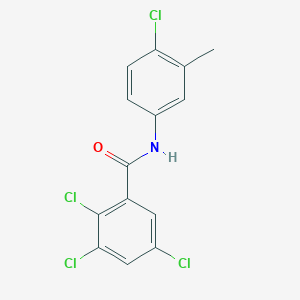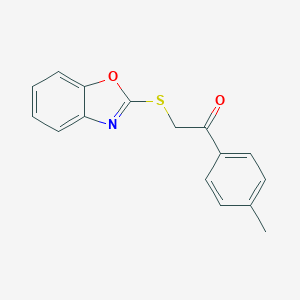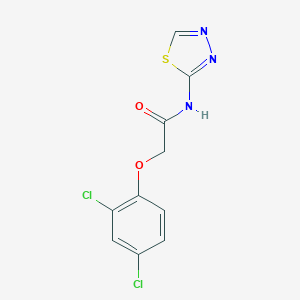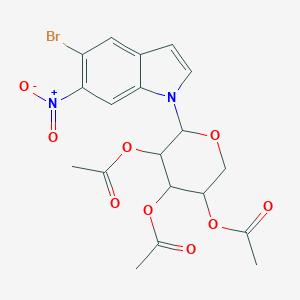
3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate: is a complex organic compound that features a unique combination of functional groups, including acetoxy, bromo, nitro, and indole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination and Nitration: The indole derivative is then subjected to bromination and nitration reactions to introduce the bromo and nitro groups, respectively. These reactions are typically carried out using bromine and nitric acid under controlled conditions.
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In synthetic chemistry, 3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for a wide range of chemical transformations.
Biology
The compound’s indole moiety is known for its biological activity. Indole derivatives have been studied for their antiviral, anticancer, and antimicrobial properties .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The presence of the nitro and bromo groups may enhance its activity against certain biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The biological activity of 3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate is primarily attributed to its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing various biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromo group can participate in halogen bonding, enhancing the compound’s binding affinity .
類似化合物との比較
Similar Compounds
- [4,5-Diacetyloxy-2-(2,4,6-tribromophenoxy)oxan-3-yl] acetate
- [4,5-Diacetyloxy-6-[7-hydroxy-5-methoxy-4-oxo-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-6-yl]oxan-3-yl] acetate
Uniqueness
The uniqueness of 3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromo and nitro groups on the indole moiety is particularly noteworthy, as it allows for diverse chemical modifications and potential therapeutic applications.
特性
分子式 |
C19H19BrN2O9 |
|---|---|
分子量 |
499.3g/mol |
IUPAC名 |
[4,5-diacetyloxy-6-(5-bromo-6-nitroindol-1-yl)oxan-3-yl] acetate |
InChI |
InChI=1S/C19H19BrN2O9/c1-9(23)29-16-8-28-19(18(31-11(3)25)17(16)30-10(2)24)21-5-4-12-6-13(20)15(22(26)27)7-14(12)21/h4-7,16-19H,8H2,1-3H3 |
InChIキー |
PXIOXYQPNAXNHQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N2C=CC3=CC(=C(C=C32)[N+](=O)[O-])Br |
正規SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N2C=CC3=CC(=C(C=C32)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-{[(2,6-dimethylphenyl)imino]methyl}phenol](/img/structure/B412044.png)
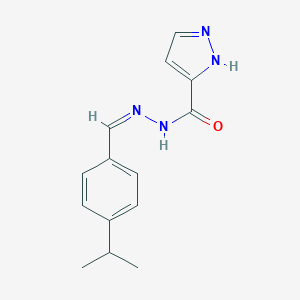
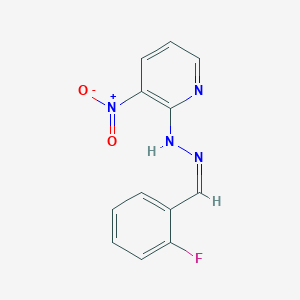
![2-[(2-Hydroxy-5-nitrobenzylidene)amino]benzonitrile](/img/structure/B412049.png)
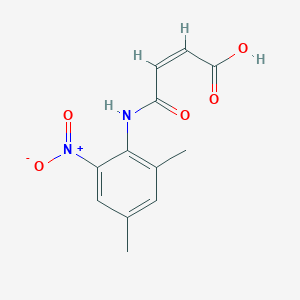
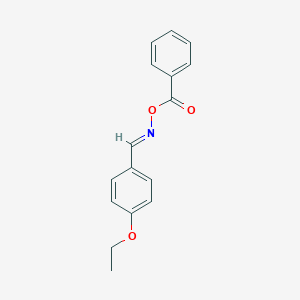
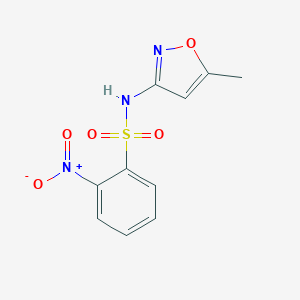
![N'-[4-(diethylamino)benzylidene]-3-methylbutanohydrazide](/img/structure/B412056.png)
